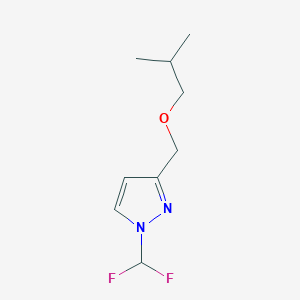

1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

1-(difluoromethyl)-3-(2-methylpropoxymethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c1-7(2)5-14-6-8-3-4-13(12-8)9(10)11/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUINMDBCKVYENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC1=NN(C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the selective difluoromethylation of pyrazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Applications De Recherche Scientifique

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The difluoromethyl group can act as a hydrogen-bond donor, facilitating molecular recognition processes. The compound’s effects are mediated through its interaction with specific enzymes or receptors, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole with structurally analogous pyrazole derivatives, focusing on substituent effects, synthesis, and functional properties.

Physical and Chemical Properties

| Property | This compound | 1-(Difluoromethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | Compound 13f (Trifluoromethyl derivative) | 1-Methyl-3-phenyl-1H-pyrazole |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~244.2 (estimated) | ~314.7 (estimated) | 342.3 | 158.2 |

| Solubility | Moderate (ether group enhances hydrophilicity) | Low (sulfonyl chloride increases reactivity) | Low (aryl hydrazine) | Low (aromatic dominance) |

| Stability | High (fluorine reduces metabolic degradation) | Unstable (discontinued due to reactivity) | Moderate (stable crystalline form) | Moderate |

| Key Applications | SDHI intermediates | Discontinued (specialized synthesis) | Drug design | Pharmaceutical scaffolds |

- Thermal Stability: Fluorinated pyrazoles generally exhibit higher thermal stability. The target compound’s difluoromethyl group likely enhances stability compared to non-fluorinated analogs (e.g., 1-methyl-3-phenyl-1H-pyrazole) .

- Reactivity : The sulfonyl chloride group in the propoxymethyl analog () increases reactivity, making it less suitable for long-term storage compared to the target compound’s ether-linked substituents.

Activité Biologique

1-(Difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole is a compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structural features contribute to its biological activity, making it a subject of research for potential therapeutic and agrochemical uses.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1856077-68-3

- Molecular Formula : C₉H₁₀F₂N₂O

The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity significantly.

Antifungal Activity

Research has indicated that derivatives of pyrazoles, including those similar to this compound, exhibit significant antifungal properties. A study on related pyrazole derivatives demonstrated effective inhibition against various phytopathogenic fungi, suggesting that modifications in the pyrazole structure can lead to increased antifungal potency .

Cytotoxic Activity

The cytotoxic effects of pyrazole derivatives have been explored, with findings indicating that certain modifications can enhance or reduce toxicity. For instance, the presence of a difluoromethyl group may play a role in modulating the cytotoxicity of the compound, making it a candidate for further investigation in cancer treatment .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The difluoromethyl group may enhance binding affinity to targets involved in fungal metabolism or cancer cell proliferation pathways. Understanding these interactions is crucial for optimizing the compound's efficacy.

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications such as the addition of difluoromethyl and isobutoxymethyl groups significantly influence the biological profile of pyrazole derivatives. The presence of electron-withdrawing groups like difluoromethyl can enhance the reactivity towards biological targets, thereby improving efficacy against pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(difluoromethyl)-3-(isobutoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling reactions. For example, carbaldehyde intermediates (e.g., pyrazole-4-carbaldehydes) can be synthesized using literature protocols involving Vilsmeier-Haack formylation . Key variables include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) to confirm substitution patterns. For example, the difluoromethyl group shows characteristic splitting in ¹⁹F NMR (~-100 to -120 ppm) .

- X-ray crystallography : Resolve crystal packing and bond angles. Evidence from analogous pyrazole derivatives shows isobutoxymethyl groups adopt specific torsional angles (e.g., C–O–C ≈ 110°) .

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of the pyrazole ring in this compound?

- Methodological Answer : Electrophilic substitution and nucleophilic displacement are common. For example:

- Electrophilic attack : The difluoromethyl group directs electrophiles to the C-4/C-5 positions. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reactivity .

- Nucleophilic displacement : The isobutoxymethyl group undergoes SN2 reactions with strong nucleophiles (e.g., thiols) under basic conditions (K₂CO₃, DMF, 60°C) . Mechanistic studies should employ kinetic isotope effects or trapping intermediates with TEMPO .

Q. How does the substitution pattern influence biological activity, and how can contradictory bioactivity data be resolved?

- Methodological Answer :

- Structure-activity relationship (SAR) : The isobutoxymethyl group enhances lipophilicity (logP), impacting membrane permeability. Compare bioactivity across analogs with varying substituents (e.g., methyl vs. trifluoromethyl) using in vitro assays (e.g., MIC for antimicrobial activity) .

- Resolving contradictions : Discrepancies may arise from assay conditions (e.g., serum protein binding). Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via dose-response curves .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CYP450 enzymes). Parameterize the force field for fluorine atoms due to their electronegativity .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Analyze hydrogen bonds between the isobutoxymethyl group and active-site residues .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) coupled with tandem MS to detect trace impurities. Reference standards for common byproducts (e.g., dehalogenated derivatives) are critical .

- Stability studies : Accelerate degradation under stress conditions (40°C/75% RH, 0.1M HCl/NaOH). Monitor via TLC and quantify using peak area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.